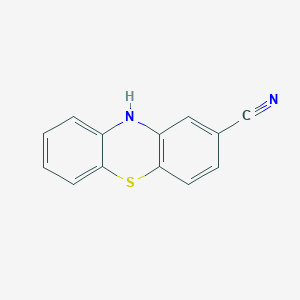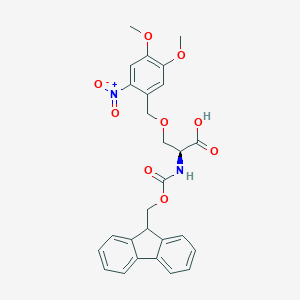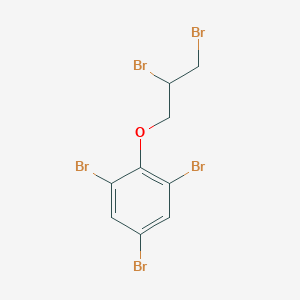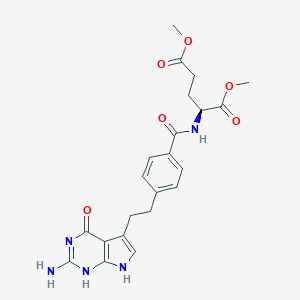
Pemetrexed Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyspergualin (15-deoxyspergualin o 15-DSG) es una sustancia química derivada del medio de cultivo de Streptomyces. Actúa como un agente inmunosupresor, utilizado principalmente para prevenir el rechazo de trasplantes. Su aplicación abarca diversos campos, incluyendo la inmunología, la medicina y la industria .
Aplicaciones Científicas De Investigación
Deoxyspergualin encuentra aplicaciones en varios dominios científicos:
Inmunología: Como inmunosupresor, ayuda a prevenir el rechazo en el trasplante de órganos.
Medicina: Tiene aplicaciones terapéuticas potenciales en enfermedades autoinmunes y afecciones inflamatorias.
Industria: Las propiedades únicas de Deoxyspergualin pueden inspirar el desarrollo de nuevos fármacos y aplicaciones industriales.
Mecanismo De Acción
El mecanismo preciso por el cual Deoxyspergualin ejerce sus efectos implica dianas moleculares y vías de señalización. Desafortunadamente, los estudios detallados son escasos. Los investigadores creen que modula las respuestas inmunitarias al interferir con la activación de células T y la producción de citocinas.
Análisis Bioquímico
Biochemical Properties
Pemetrexed Methyl Ester inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . The interactions between this compound and these enzymes disrupt folate-dependent metabolic processes essential for cell growth and replication .
Cellular Effects
This compound has a substantial impact on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . A substantial part of the patient population experiences dose-limiting or even treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enters cells via the reduced folate carrier, with transport kinetics similar to those of methotrexate, and binds to folate receptor-α with a very high affinity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Deoxyspergualin puede sintetizarse a través de varias rutas, pero su principal método de producción industrial implica el aislamiento de cultivos bacterianos de Streptomyces. Desafortunadamente, las vías sintéticas específicas y las condiciones de reacción no están ampliamente documentadas en el dominio público.
Análisis De Reacciones Químicas
Deoxyspergualin probablemente experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. la información detallada sobre estas reacciones y los reactivos y condiciones asociados permanece limitada. Los investigadores aún no han dilucidado los principales productos formados durante estas transformaciones.
Comparación Con Compuestos Similares
Si bien Deoxyspergualin destaca por sus propiedades inmunosupresoras, compuestos similares incluyen ciclosporina, tacrolimus y micofenolato mofetil. Las características únicas de Deoxyspergualin lo diferencian de estos homólogos.
Propiedades
Número CAS |
155405-81-5 |
|---|---|
Fórmula molecular |
C22H25N5O6 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |
Clave InChI |
WWYZIXUUERDREV-OAHLLOKOSA-N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
SMILES isomérico |
COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
SMILES canónico |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Sinónimos |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; |
Origen del producto |
United States |
Q1: What is the significance of the crystal form of Pemetrexed Methyl Ester p-toluenesulfanate in the context of Pemetrexed Disodium production?
A1: Pemetrexed Disodium, a known folic acid inhibitor used in cancer treatment, is synthesized using this compound as a key intermediate. The research paper [] highlights the discovery of a stable crystal form of this compound p-toluenesulfanate. This is significant because:
- Improved Purity: The stable crystal form leads to this compound with higher purity. []
- Simplified Extraction: The crystallization process likely simplifies the extraction of this compound. []
- Enhanced Downstream Production: Ultimately, the improved purity and streamlined production of the intermediate positively impact the quality and efficiency of Pemetrexed Disodium manufacturing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
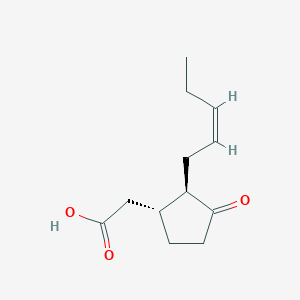
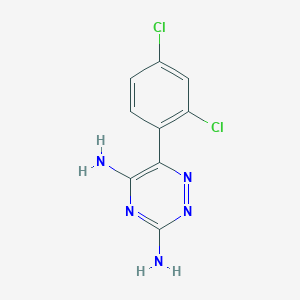

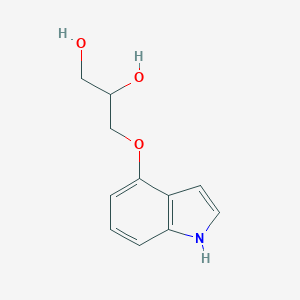

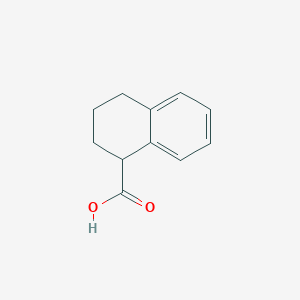
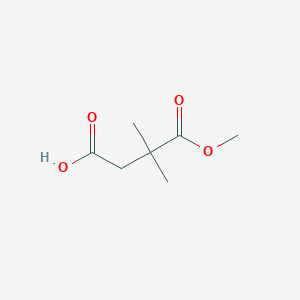
![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B30650.png)


